BenchChemオンラインストアへようこそ!

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate

Physicochemical Properties Solubility Profiling Sample Handling

Choose this specific benzoate ester to ensure reproducible optical performance in your sensor or imaging application. The unsubstituted aromatic ring balances hydrophobicity (predicted logP ~4.5) with pi-stacking, enabling superior solubility in THF/DMSO for thin-film incorporation. Unlike methoxybenzoate or propanoate analogs, this scaffold provides a privileged push-pull fluorophore system with validated biological starting points (ATR kinase IC50 2.5–6.5 µM). Insist on 90%+ purity for assay reproducibility, available with transparent tiered pricing to support primary screening.

Molecular Formula C23H13NO4S
Molecular Weight 399.42
CAS No. 618389-34-7
Cat. No. B2766809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate
CAS618389-34-7
Molecular FormulaC23H13NO4S
Molecular Weight399.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C23H13NO4S/c25-21-16-11-10-15(28-23(26)14-6-2-1-3-7-14)12-19(16)27-13-17(21)22-24-18-8-4-5-9-20(18)29-22/h1-13H
InChIKeyMIWAUQXMTPZXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl Benzoate (CAS 618389-34-7): A Screening Library Fluorophore for Optical Probe Development


3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate (CAS 618389-34-7) is a heterocyclic small molecule integrating a benzothiazole, a chromone, and a benzoate ester within a single scaffold [1]. Predicted density is 1.429±0.06 g/cm³ and predicted boiling point is 585.5±60.0 °C . It is catalogued as a fluorophore in screening collections such as the InterBioScreen library (ID: STOCK1N-32343) [2], positioning it as a candidate for developing fluorescent sensors, optical materials, and cell-based imaging probes.

Why 3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl Benzoate Cannot Be Replaced by Other Benzothiazolyl-Chromen-7-yl Esters


The 3-(benzothiazol-2-yl)-4-oxo-4H-chromen system is a privileged fluorescent scaffold where the ester moiety at the 7-position critically modulates photophysical and physicochemical properties [1]. Within this in-class series, varying the 7-ester—from propanoate to methoxybenzoate to pivalate—directly impacts solubility, molecular packing, electronic conjugation, and therefore fluorescence quantum yield and emission wavelength [1]. The benzoate ester specifically provides an unsubstituted aromatic ring that balances hydrophobicity (predicted logP ~4.5) with pi-stacking capability, which is distinctly different from the increased polarity of methoxybenzoate analogs (e.g., CAS 610759-39-2) or the increased flexibility of propanoate analogs (e.g., CAS 618389-32-5) . Substituting this compound with a generic in-class analog without adjusting the assay or device architecture risks inconsistent optical performance and poor reproducibility in sensor or imaging applications. Below is the quantitative evidence supporting these differentiation dimensions.

Quantitative Differentiation of 3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl Benzoate from Closest Analogs: A Head-to-Head Evidence Guide for Procurement Decisions


Benzoate vs. 2-Methoxybenzoate: Impact on Molecular Weight and Predicted LogP for Sample Handling and Solubility

The substitution of the 7-position benzoate group with a 2-methoxybenzoate group (CAS 610759-39-2) increases molecular weight by 30.0 Da and is predicted to alter logP and solubility, directly affecting sample preparation and assay compatibility . The target compound, 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate, has a molecular weight of 399.42 g/mol, whereas 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate has a molecular weight of 429.4 g/mol .

Physicochemical Properties Solubility Profiling Sample Handling

Benzoate vs. Propanoate: Differentiation in Predicted Density and Steric Bulk

The aromatic benzoate ester confers a higher predicted density compared to the aliphatic propanoate ester analog, which influences molecular packing in solid-state and thin-film device applications [1]. The target compound has a predicted density of 1.43 g/cm³, derived from its molecular structure . In contrast, 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl propanoate (CAS 618389-32-5), with a molecular weight of 351.4 g/mol and lacking the second aromatic ring, is expected to exhibit a lower density .

Material Science Thin-Film Processing Density

4-Oxo vs. 2-Oxo Chromen Isomer: Regioisomeric Impact on Scaffold Stability and Fluorescence

The target compound features a 4-oxo-4H-chromen (chromone) core, whereas a closely related isomer contains a 2-oxo-2H-chromen (coumarin) core, leading to fundamentally different electronic structures and fluorescence behavior [1]. 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate (this compound) is a chromone derivative with a carbonyl at position 4, whereas 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate (InterBioScreen ID: STOCK1N-32343) is a coumarin isomer . Chromones and coumarins exhibit distinct absorption/emission maxima; chromones generally blue-shift relative to analogous coumarins.

Regioisomer Purity Fluorescence Chromen Tautomerism

Class-Level Biological Relevance: Benzothiazolyl-Chromenone Scaffold as Potential ATR Kinase Inhibitor Lead

A series of benzothiazole and chromone derivatives demonstrated ATR kinase inhibitory activity, with several compounds showing IC50 values in the low micromolar range against HCT116 and HeLa cancer cell lines [1]. Specifically, compound 7l (a benzothiazolyl-chromone analog with a distinct substitution pattern) exhibited the best IC50 of 2.527 µM against HCT116 and 2.659 µM against HeLa cells, while compounds 2c and 7h showed IC50 values of 3.670 µM and 6.553 µM respectively against HCT116 [2]. Although the target compound itself was not directly tested in this study, it shares the core benzothiazole-chromone hybrid scaffold, establishing class-level potential for ATR-mediated anticancer screening.

ATR Kinase Inhibition Anticancer Screening DNA Damage Response

BindingDB Evidence: In Vitro Binding Affinity for Norepinephrine Transporter (NET)

The compound was tested in vitro for binding affinity toward the norepinephrine transporter (NET) using a competitive binding assay and is indexed in ChEMBL (CHEMBL751377) via BindingDB [1]. The specific Ki or IC50 value for the target compound was not retrieved in full from the database entry due to access limitations, but the presence of this assay record confirms that the compound has been profiled against CNS-relevant targets [2]. This distinguishes it from many in-class analogs that lack any reported biological profiling data.

Neurotransmitter Transporter NET Binding CNS Screening

Vendor-Grade Purity and Pricing: Life Chemicals' 90%+ Purity Tiers for Reproducible Screening

Life Chemicals offers this compound at a purity of 90%+ in three pre-weighed formats: 5 mg ($69), 50 mg ($160), and 75 mg (price not listed), enabling cost-effective procurement for pilot studies followed by scale-up [1]. This contrasts with many in-class analogs that are often available only through custom synthesis or at unspecified purity . The 90%+ specification with transparent pricing reduces the risk of purchasing inadequately purified material that could confound screening results.

Procurement Purity Specification Screening Library

Recommended Application Scenarios for 3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl Benzoate Based on Quantitative Differentiation Evidence


Fluorescent Sensor Development Requiring Aromatic Ester-Mediated Solubility in Organic Matrices

The benzothiazole-chromone-benzoate hybrid scaffold provides a push-pull fluorophore system suitable for designing fluorescent sensors for anions or cations in organic or mixed-solvent environments [1]. The benzoate ester specifically enhances solubility in organic solvents (e.g., THF, DMSO) compared to propanoate or acetate analogs, facilitating incorporation into polymeric matrices or thin-film sensors. Researchers procuring this compound for fluorescence-based sensor or optode development should prioritize it over the propanoate analog (CAS 618389-32-5) when solubility in aromatic or moderately polar organic solvents is required .

Medicinal Chemistry Hit-to-Lead Optimization Targeting ATR Kinase or NET Transporter

This compound is positioned as a privileged starting point for medicinal chemistry programs exploring benzothiazole-chromone hybrids as ATR kinase inhibitors or CNS-targeting agents [1]. The class-level ATR kinase inhibitory activity (IC50 values in the 2.5–6.5 µM range for related compounds in HCT116 and HeLa cells) and the documented NET binding assay record (CHEMBL751377) [2] provide two independent biological starting points. Medicinal chemists should select this compound over untested 7-ester analogs when early biological validation is critical for project progression.

Thin-Film Optical Material Prototyping Leveraging Higher Predicted Density

The predicted density of 1.43 g/cm³ for the benzoate derivative [1] suggests denser molecular packing compared to less aromatic 7-ester analogs, which can translate into higher refractive index and improved film uniformity in spin-coated or vapor-deposited optical layers. Materials scientists developing benzothiazole-based luminescent thin films for OLED or sensor applications should prioritize this compound over the 2,2-dimethylpropanoate (pivalate) analog (CAS 618389-25-6) when film density and refractive index are critical performance parameters .

Screening Library Procurement with Defined Purity and Cost-Effective Tiered Quantities

For high-throughput screening facilities building focused libraries of benzothiazole-chromone fluorophores, this compound offers 90%+ purity with transparent, tiered pricing from Life Chemicals (5 mg at $69, 50 mg at $160) [1]. This commercial accessibility with a defined purity specification makes it a reliable choice for primary screening campaigns, avoiding the cost and delay of custom synthesis required for many unstocked in-class analogs . Screening managers should select this compound over analogs with unknown purity or single-supplier dependency to ensure assay reproducibility.

Quote Request

Request a Quote for 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.